methyl 4-[[(Z)-3-(3,4-dichlorophenyl)-3-oxoprop-1-enyl]amino]benzoate
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Overview
Description
Methyl 4-[[(Z)-3-(3,4-dichlorophenyl)-3-oxoprop-1-enyl]amino]benzoate is an organic compound with a complex structure that includes a benzoate ester, a dichlorophenyl group, and an enamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[[(Z)-3-(3,4-dichlorophenyl)-3-oxoprop-1-enyl]amino]benzoate typically involves a multi-step process:
Formation of the enamine linkage: This step involves the reaction of 3,4-dichlorobenzaldehyde with an appropriate amine under acidic or basic conditions to form the enamine intermediate.
Esterification: The enamine intermediate is then reacted with methyl 4-aminobenzoate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[(Z)-3-(3,4-dichlorophenyl)-3-oxoprop-1-enyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the enamine linkage to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Methyl 4-[[(Z)-3-(3,4-dichlorophenyl)-3-oxoprop-1-enyl]amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-[[(Z)-3-(3,4-dichlorophenyl)-3-oxoprop-1-enyl]amino]benzoate involves its interaction with specific molecular targets. The enamine linkage and dichlorophenyl group are key functional groups that interact with biological molecules, potentially inhibiting enzymes or binding to receptors. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: A simpler ester without the enamine and dichlorophenyl groups.
3,4-Dichlorobenzaldehyde: A precursor in the synthesis of the target compound.
N-(3,4-Dichlorophenyl)acetamide: A related compound with similar structural features.
Uniqueness
Methyl 4-[[(Z)-3-(3,4-dichlorophenyl)-3-oxoprop-1-enyl]amino]benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
methyl 4-[[(Z)-3-(3,4-dichlorophenyl)-3-oxoprop-1-enyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3/c1-23-17(22)11-2-5-13(6-3-11)20-9-8-16(21)12-4-7-14(18)15(19)10-12/h2-10,20H,1H3/b9-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBURFVUPBBWFHK-HJWRWDBZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC=CC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)N/C=C\C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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